molecular formula C17H22N4O5S B2382957 N-(2,4-dimethoxyphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 915189-11-6

N-(2,4-dimethoxyphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2382957
CAS No.: 915189-11-6
M. Wt: 394.45
InChI Key: JHMYXKOGDBEAOB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a high-purity synthetic compound designed for pharmaceutical and biochemical research. This molecule features a hybrid structure incorporating a 1,3,4-oxadiazole core, a morpholine moiety, and a 2,4-dimethoxyphenyl group, making it a promising scaffold for investigating novel bioactive compounds. The 1,3,4-oxadiazole ring system is a well-known pharmacophore in medicinal chemistry, recognized for its diverse biological activities and electron-rich nature, which facilitates interactions with biological targets . The morpholine subunit, a common feature in drug discovery, enhances the molecule's solubility profile and provides opportunities for hydrogen bonding, potentially improving its pharmacokinetic properties . The specific positioning of the methoxy groups on the phenyl ring may influence the compound's electronic characteristics and overall bioactivity, as substituent patterns are known to play critical roles in antioxidant and other biological properties . Researchers can explore this compound as a key intermediate in synthesizing more complex molecular entities or as a lead compound for developing potential therapeutic agents. Its structure suggests potential for various investigative applications, including enzyme inhibition studies and antimicrobial research, given that similar structural motifs are frequently explored for such purposes . This product is strictly for research and development in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-23-12-3-4-13(14(9-12)24-2)18-15(22)11-27-17-20-19-16(26-17)10-21-5-7-25-8-6-21/h3-4,9H,5-8,10-11H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMYXKOGDBEAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)CN3CCOCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A dimethoxyphenyl group.
  • A morpholinomethyl moiety linked to a 1,3,4-oxadiazole ring.
  • A thioacetamide functional group.

This unique combination of structural elements is believed to contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole ring have shown effectiveness against various bacterial strains, including multi-drug resistant species.

CompoundActivityReference
1Antibacterial against E. coli
2Antifungal against C. albicans

Antidepressant Activity

A study on related oxadiazole derivatives demonstrated promising antidepressant effects using the forced swimming test (FST). Compounds with similar structures exhibited significant reductions in immobility duration, suggesting potential for treating depression.

Compound% Decrease in Immobility DurationReference
10g58.93%
Fluoxetine (control)67.31%

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of key enzymes involved in bacterial cell wall synthesis.
  • Modulation of neurotransmitter systems , particularly serotonin pathways relevant to mood regulation.

Synthesis and Evaluation

A series of studies have focused on synthesizing various derivatives of this compound to evaluate their biological activities. For example:

  • Synthesis Methodology : Multi-step organic reactions were employed to develop the target compound and its analogs.
  • Biological Testing : In vitro assays were conducted to assess the antimicrobial and antidepressant activities.

Pharmacokinetic Studies

Pharmacokinetic evaluations indicated that modifications in the chemical structure significantly influence the compound's solubility and metabolic stability. These properties are crucial for enhancing bioavailability in therapeutic applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound is compared below with structurally related 1,3,4-oxadiazole derivatives, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name & ID (Source) Substituents Molecular Weight Melting Point (°C) Key Biological Activity
Target Compound
N-(2,4-Dimethoxyphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- 2,4-Dimethoxyphenyl
- Morpholinomethyl
~434.47 (estimated) Not reported Hypothesized enzyme inhibition (based on analogs)
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide (5h) - 2,4-Dimethylphenyl
- 5-Bromobenzofuran
~472.34 Not reported Tyrosinase inhibition (IC₅₀ = 0.12 µM)
N-(4-Chlorophenyl)-2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (4d) - 4-Chlorophenyl
- Phthalazinone
Not reported 206–208 Anti-proliferative activity (tested on cancer cell lines)
2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (18) - 2,4-Dimethoxyphenyl
- Trifluoromethylbenzothiazole
~562.52 Not reported CK1 enzyme inhibition (IC₅₀ = 0.8 µM)
2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide - 3,4-Dimethoxyphenyl
- 5-Methylisoxazole
376.39 Not reported Not reported (structural analog)

Key Observations :

Substituent Impact on Activity: The 2,4-dimethoxyphenyl group in the target compound and Compound 18 is associated with enzyme inhibition, likely due to its electron-donating methoxy groups enhancing binding to hydrophobic enzyme pockets. Morpholinomethyl in the target compound may improve solubility compared to benzofuran (Compound 5h ) or phthalazinone (Compound 4d ) substituents.

Physicochemical Properties :

  • Melting points for analogs range widely (e.g., 96–300°C ), influenced by crystallinity and hydrogen bonding. The target compound’s melting point is unreported but expected to align with high-melting derivatives like 4b (>300°C) .

Synthetic Yields :

  • Yields for similar compounds vary (65–86% ), depending on reaction conditions. Ultrasonic-assisted synthesis (e.g., in ) often improves efficiency.

Research Findings and Mechanistic Insights

Enzyme Inhibition :

  • Analogs with 2,4-dimethoxyphenyl groups (e.g., Compound 18 ) show potent kinase inhibition, suggesting the target compound may share this activity.
  • Morpholine-containing derivatives often exhibit enhanced blood-brain barrier penetration, relevant for CNS-targeting drugs .

ADMET Considerations :

  • Methoxy and morpholine groups may reduce cytotoxicity compared to halogenated derivatives (e.g., 4d ), as seen in computational studies of similar compounds .

Q & A

Basic: What are the typical synthetic routes for N-(2,4-dimethoxyphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide?

The synthesis involves multi-step reactions:

  • Step 1: Formation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides or hydrazide intermediates under acidic or oxidative conditions (e.g., using POCl₃ or H₂O₂) .
  • Step 2: Functionalization of the oxadiazole ring with morpholinomethyl groups. This may involve nucleophilic substitution using morpholine and formaldehyde under reflux in solvents like dichloromethane or DMF .
  • Step 3: Coupling the thioacetamide moiety via a thioether linkage. A common method is reacting a chlorinated intermediate (e.g., 2-chloroacetamide) with a thiol-containing oxadiazole derivative in the presence of a base like K₂CO₃ .
  • Purification: Column chromatography or recrystallization from ethanol/DMF mixtures is used to isolate the final product. Reaction progress is monitored by TLC .

Advanced: How can reaction conditions be optimized to preserve the morpholinomethyl group during synthesis?

The morpholine ring is sensitive to acidic/basic conditions and high temperatures. Key optimizations include:

  • Temperature Control: Conduct substitutions at 50–60°C instead of reflux to minimize decomposition .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reactivity without side reactions .
  • Catalysts: Employ phase-transfer catalysts (e.g., TBAB) to accelerate substitutions at lower temperatures .
  • Inert Atmosphere: Perform reactions under nitrogen to prevent oxidation of sulfur-containing intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify proton environments (e.g., dimethoxyphenyl aromatic protons at δ 6.5–7.5 ppm, morpholine methylenes at δ 3.5–3.7 ppm) .
    • 2D NMR (HSQC, HMBC): Resolve ambiguities in oxadiazole and thioacetamide connectivity .
  • Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+ peak matching C₂₁H₂₆N₄O₅S) .
  • IR Spectroscopy: Detect functional groups (e.g., C=O stretch at ~1670 cm⁻¹, N-H bend at ~1540 cm⁻¹) .

Advanced: How to resolve contradictory spectral data suggesting structural isomerism?

If NMR data conflicts with expected structure:

  • X-ray Crystallography: Determine absolute configuration, especially if stereoisomers (e.g., oxadiazole regioisomers) are suspected .
  • Heteronuclear NMR: Use ¹⁵N-labeled compounds or DEPT-135 to distinguish nitrogen environments in the oxadiazole and morpholine groups .
  • Comparative Analysis: Contrast spectral data with structurally validated analogs (e.g., substituted oxadiazoles from or 10) .

Basic: What biological pathways are likely targeted by this compound?

  • Enzyme Inhibition: The oxadiazole and thioacetamide groups suggest interactions with enzymes like lipoxygenase or cyclooxygenase, as seen in structurally similar compounds .
  • Receptor Modulation: The morpholine moiety may target G-protein-coupled receptors (GPCRs) or kinases involved in inflammation or cancer pathways .
  • Antimicrobial Activity: Thioether-linked acetamides often disrupt bacterial cell membranes or enzyme function .

Advanced: How to validate target interactions if initial bioassays yield inconsistent results?

  • Molecular Docking: Screen against protein databases (e.g., PDB) to predict binding affinities for enzymes like COX-2 or EGFR .
  • Site-Directed Mutagenesis: Modify putative binding residues in target proteins and retest activity .
  • Competitive Binding Assays: Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify displacement by the compound .

Basic: What are the solubility and stability profiles under physiological conditions?

  • Solubility: Poor aqueous solubility (logP ~3.5 predicted). Use DMSO or PEG-400 for in vitro studies .
  • Stability:
    • pH Sensitivity: Degrades in strongly acidic/basic conditions (avoid pH <4 or >10) .
    • Thermal Stability: Stable up to 150°C (DSC data from analogs in ) .

Advanced: How to improve bioavailability for in vivo studies?

  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester-linked morpholine) to enhance absorption .
  • Nanoparticle Formulation: Encapsulate in PLGA or liposomes to improve solubility and prolong circulation .
  • Co-Solvent Systems: Use Cremophor EL or cyclodextrins for parenteral administration .

Advanced: How to address contradictory bioactivity data across cell lines?

  • Metabolic Profiling: Assess cytochrome P450 metabolism in different cell types (e.g., HepG2 vs. HEK293) .
  • Impurity Analysis: Quantify by HPLC to rule out batch-specific contaminants .
  • Dose-Response Curves: Use wider concentration ranges (e.g., 1 nM–100 µM) to identify off-target effects .

Basic: What computational tools are recommended for preliminary structure-activity relationship (SAR) studies?

  • Software: Schrödinger Suite (Glide for docking), AutoDock Vina, or SwissDock .
  • Parameters: Focus on binding energy (ΔG), hydrogen bonding, and hydrophobic interactions with targets like COX-2 .
  • Validation: Cross-check with known inhibitors (e.g., celecoxib for oxadiazole derivatives) .

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